molecular formula C33H38N9NaO12S2 B234443 Zosyn CAS No. 157044-21-8

Zosyn

Cat. No. B234443
CAS RN: 157044-21-8
M. Wt: 839.8 g/mol
InChI Key: TUPFOYXHAYOHIB-YCAIQWGJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Zosyn, also known as Piperacillin and Tazobactam, is a combination antibiotic drug that is commonly used to treat a variety of bacterial infections. It is a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria, making it a popular choice for medical professionals. In

Scientific Research Applications

Formulation and Characterization for Topical and Transdermal Delivery

Research has explored the formulation and characterization of gels for topical and transdermal delivery of Zosyn (Piperacillin/Tazobactam), highlighting its use in treating severe infections. The study focuses on using methylcellulose, carbomer, and petrolatum gels to enable alternative delivery methods for Zosyn, which is traditionally administered intravenously due to its poor oral bioavailability. This advancement could offer new avenues for Zosyn's application in medical treatments (Yeboah et al., 2020).

Zosyn® Reformulation for Improved Compatibility and Coadministration

Another significant research focused on the reformulation of Zosyn® to expand its compatibility and coadministration with lactated Ringer’s solutions and selected aminoglycosides. The reformulation included stabilizing excipients, such as ethylene diamine tetraacetic acid disodium salt (EDTA disodium) and sodium citrate. These modifications enabled Y-site coadministration with amikacin and gentamicin, and the use of Ca++ ion-containing Lactated Ringer’s for admixture preparation, providing healthcare professionals with more versatile drug administration options (Desai et al., 2008).

Kidney Injury in Critically Ill Patients Treated with Vancomycin and Zosyn

Research has also been conducted on kidney injury in critically ill patients treated with Vancomycin and Zosyn. A systematic review and meta-analysis were performed to determine if the combination of Zosyn and Vancomycin was associated with increased rates of acute kidney injury (AKI) in the intensive care unit, compared to alternative antibiotic agents. The study found that Zosyn combined with Vancomycin was associated with a higher risk ratio of AKI compared to alternative antibiotic regimens, providing important insights for critical care medication management (Blears et al., 2022).

properties

CAS RN

157044-21-8

Product Name

Zosyn

Molecular Formula

C33H38N9NaO12S2

Molecular Weight

839.8 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H27N5O7S.C10H12N4O5S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17);/q;;+1/p-1/t13-,14-,15+,20-;7-,8+,10+;/m11./s1

InChI Key

TUPFOYXHAYOHIB-YCAIQWGJSA-M

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

synonyms

piperacillin - tazobactam
Piperacillin Tazobactam
Piperacillin Tazobactam Combination Product
piperacillin, tazobactam drug combination
piperacillin-tazobactam combination product
pipercillin sodium - tazobactam sodium
Pipercillin Sodium Tazobactam Sodium
Pipercillin Sodium, Tazobactam Sodium Drug Combination
Tazobactam, Piperacillin -
Tazocel
tazocillin
Tazocin
Zosyn

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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